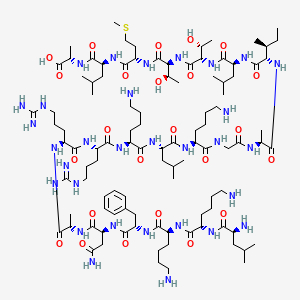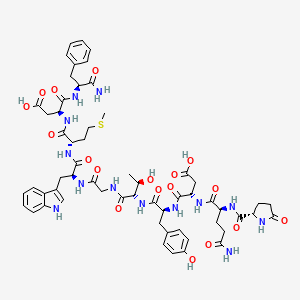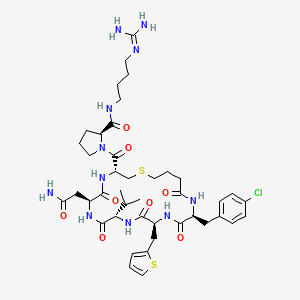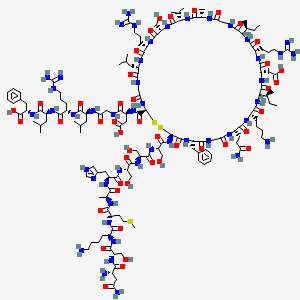
Melanocyte protein Pmel 17 precursor (209-217)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melanocyte protein Pmel 17 precursor (209-217) is a fragment of the premelanosome protein, which plays a crucial role in melanosome morphogenesis and pigmentation. This protein is predominantly expressed in pigment cells and is involved in the formation of intralumenal fibrils within early-stage melanosomes, upon which eumelanins deposit in later stages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Melanocyte protein Pmel 17 precursor (209-217) involves solid-phase peptide synthesis (SPPS), a common method for peptide production. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for activation .
Industrial Production Methods
Industrial production of this peptide fragment can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Melanocyte protein Pmel 17 precursor (209-217) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods are used to introduce substitutions.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, which can be analyzed using mass spectrometry and HPLC .
Scientific Research Applications
Melanocyte protein Pmel 17 precursor (209-217) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in melanosome formation and pigmentation processes.
Medicine: Explored as a potential target for melanoma immunotherapy due to its expression in melanoma cells.
Industry: Utilized in the development of cosmetic products aimed at modulating skin pigmentation
Mechanism of Action
The mechanism of action of Melanocyte protein Pmel 17 precursor (209-217) involves its role in the formation of amyloid fibrils within melanosomes. These fibrils serve as a scaffold for the deposition of eumelanin, contributing to pigmentation. The peptide interacts with various molecular targets, including adaptor proteins (AP1 and AP2), which facilitate its sorting and trafficking within melanocytes .
Comparison with Similar Compounds
Similar Compounds
Glycoprotein 100 (gp100): Another melanoma-associated antigen involved in melanosome formation.
Silver locus protein homolog (SILV): Shares similar functions in pigmentation and melanosome biogenesis
Uniqueness
Melanocyte protein Pmel 17 precursor (209-217) is unique due to its specific role in the early stages of melanosome formation and its potential as a melanoma-specific antigen. Its ability to form amyloid fibrils distinguishes it from other pigmentation-related proteins .
Properties
CAS No. |
162558-10-3 |
|---|---|
Molecular Formula |
C46H72N10O15 |
Molecular Weight |
1005.12 |
sequence |
ITDQVPFSV |
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonyms |
Melanocyte protein Pmel 17 precursor (209-217); gp100(209-217) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid](/img/structure/B612723.png)



